3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

Catalog No.
S2925650
CAS No.
941872-61-3
M.F
C19H19FN2O2
M. Wt
326.371
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl...

CAS Number

941872-61-3

Product Name

3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

IUPAC Name

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Molecular Formula

C19H19FN2O2

Molecular Weight

326.371

InChI

InChI=1S/C19H19FN2O2/c1-13-11-16(21-19(24)14-5-4-6-15(20)12-14)8-9-17(13)22-10-3-2-7-18(22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24)

InChI Key

DEQAIBRKJYNBBZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCCC3=O

Solubility

not available
3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a drug that falls under the class of benzamides. It is a small molecule that has gained significant attention from the scientific community due to its efficacy in treating various diseases. This paper aims to provide detailed information on the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide.
3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a benzamide derivative with the molecular formula C21H23FN2O2. It is also known as GSK-3β inhibitor XV or BIP-3071. The drug works by inhibiting the activity of glycogen synthase kinase 3 beta (GSK-3β), an enzyme that plays a crucial role in various signaling pathways. Inhibition of GSK-3β has been shown to have potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder.
The physical and chemical properties of 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide are listed below:
- Molecular weight: 356.42 g/mol
- Melting point: 208-210 °C
- Solubility: Soluble in DMSO, methanol, and ethanol
- Appearance: White to off-white powder
- Chemical structure:
The synthesis of 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide involves the reaction of 4-amino-3-methylbenzoic acid with 2-oxo-1-pyrrolidineacetamide in the presence of acetic anhydride to form 3-methyl-4-(2-oxo-1-pyrrolidineacetamido)benzoic acid. The resulting compound is then reacted with thionyl chloride and N-fluoro-4-nitrobenzenesulfonamide to form 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide.
The compound is characterized using various analytical techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
The analytical methods used to analyze 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
The biological properties of 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide are attributed to its ability to inhibit GSK-3β. Inhibition of GSK-3β has been shown to have potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder. The drug has been shown to have neuroprotective properties in vitro and in vivo, and it has also been shown to have anticancer activity.
The toxicity and safety of 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide have been evaluated in various preclinical studies. The drug has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed at therapeutic doses. However, further toxicological studies are required to determine the safety of the drug in humans.
The applications of 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide in scientific experiments include its use as a tool compound to study the role of GSK-3β in various signaling pathways. The drug has also been investigated for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder.
The current state of research on 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is focused on its potential therapeutic applications in various diseases. Several preclinical studies have shown promising results, and clinical trials are underway to evaluate the safety and efficacy of the drug in humans.
The potential implications of 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide in various fields of research and industry include its use as a therapeutic agent for the treatment of Alzheimer's disease, cancer, diabetes, and bipolar disorder. The drug also has potential applications as a tool compound to study the role of GSK-3β in various signaling pathways. In addition, 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide may have industrial applications in the pharmaceutical industry for the production of GSK-3β inhibitors.
The limitations of 3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide include its low solubility and limited bioavailability, which may limit its therapeutic potential. Future directions for the research on the drug include the development of more potent and selective GSK-3β inhibitors with improved pharmacokinetic properties. There is also a need for further toxicological studies to determine the safety of the drug in humans.

XLogP3

3

Dates

Modify: 2023-08-17

Explore Compound Types